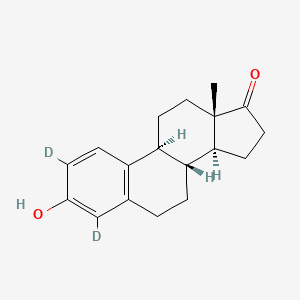

Estrone-d2

Description

Regioselective Deuteration Strategies

The introduction of deuterium (B1214612) at the 2 and 4 positions of estrone (B1671321) is primarily governed by the activating effect of the phenolic hydroxyl group at C3, which directs electrophilic substitution to the ortho and para positions.

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a common approach for deuteration. These reactions typically employ a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). For instance, deuterated estrone (estrone-d4) can be synthesized via catalytic deuteration of estrone using a Palladium on Barium Sulfate (Pd/BaSO₄) catalyst in a D₂ atmosphere. Another method involves treating estrone glucuronide with D₂O in the presence of palladium chloride (PdCl₂).

While not as common for simple deuteration patterns like Estrone-2,4-D2, de novo synthesis offers a route to complex deuterated molecules. This bottom-up approach involves constructing the entire molecule from smaller, already deuterated building blocks. researchgate.netnih.gov This method provides absolute control over the location of deuterium incorporation but is often more complex and lengthy than direct exchange methods. uoi.gr

Base-catalyzed deuteration can be employed to target specific protons. uni-rostock.de In the context of estrone, the protons on the A-ring are activated by the phenolic hydroxyl group. While base-catalyzed methods are effective for some positions, achieving high regioselectivity for the 2 and 4 positions often requires careful optimization of reaction conditions to prevent non-specific exchange at other sites, such as the enolizable protons at C16. researchgate.net The addition of a base like sodium methoxide (B1231860) (NaOMe) can significantly promote the deuteration process in certain catalytic systems. acs.org

Mineral acid-catalyzed deuteration is a well-established method for labeling aromatic rings. The use of a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate the electrophilic substitution of hydrogen with deuterium on the electron-rich aromatic ring of estrone. nih.govsigmaaldrich.com This method is particularly effective for the activated positions ortho and para to the hydroxyl group.

Transition metal catalysts, particularly those based on palladium, iridium, and rhodium, have emerged as powerful tools for directed C-H activation and deuteration. uni-rostock.deacs.org Palladium-catalyzed methods, for example, can achieve high degrees of deuterium incorporation using D₂O as the deuterium source. acs.orgnih.gov These methods often exhibit high functional group tolerance, making them suitable for complex molecules like estrone. acs.orgnih.gov Iridium-based catalysts are also known for their effectiveness in ortho-deuteration. uni-rostock.de

Assessment of Isotopic Purity and Enrichment

Following synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment at the target positions. This is essential for applications where a precise knowledge of the isotopic distribution is required, such as in isotope dilution mass spectrometry. nih.govnih.gov Deuterated estrogen standards are expected to have a chemical and isotopic purity of ≥ 98%. biorxiv.orgbiorxiv.org

The primary techniques for this assessment are:

Mass Spectrometry (MS) : Mass spectrometry is a fundamental tool for determining the mass shift resulting from deuterium incorporation. High-resolution mass spectrometry (HRMS) can confirm the molecular formula and the number of deuterium atoms incorporated. Tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of deuterated standards in biological matrices. nih.govbiorxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is invaluable for confirming the specific sites of deuteration. The disappearance or reduction in the intensity of proton signals at the expected positions (in this case, C2 and C4) provides direct evidence of successful and regioselective deuterium incorporation. acs.org

Below is a table summarizing the analytical techniques used for assessing isotopic purity.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the overall deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule. A mass shift of +2 is expected for Estrone-2,4-D2 compared to the non-deuterated estrone. caymanchem.com |

| Tandem Mass Spectrometry (LC-MS/MS) | Used for sensitive and specific quantification of the deuterated compound, often in complex mixtures like biological samples. It can distinguish between the deuterated standard and its endogenous, non-deuterated counterpart. nih.govresearchgate.netdphen1.com |

| ¹H-Nuclear Magnetic Resonance (NMR) | Provides structural information and confirms the exact location of deuterium atoms. The absence of proton signals at the C2 and C4 positions in the ¹H-NMR spectrum confirms the regioselectivity of the deuteration. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-HUQKQUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259852 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-16-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Regioselective Deuterium Incorporation in Estrone

Optimization of Reaction Conditions for Isotopic Yield and Specificity

The successful synthesis of regioselectively deuterated estrone (B1671321), specifically Estrone-2,4-D2, is highly dependent on the careful optimization of reaction conditions. The primary objectives of this optimization are to maximize the isotopic yield—the percentage of molecules that have incorporated deuterium (B1214612)—and to ensure high specificity, meaning the deuterium atoms are incorporated exclusively at the desired C-2 and C-4 positions of the aromatic A-ring. Key parameters that are manipulated to achieve these goals include the choice of catalyst, the deuterium source, solvent, reaction temperature, and duration. Research has explored various methodologies, including acid-catalyzed, base-catalyzed, and metal-catalyzed reactions, each with its own set of optimal conditions.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed methods are a common approach for deuterating aromatic rings activated by a hydroxyl group, such as the A-ring in estrone. nih.gov The electrophilic aromatic substitution mechanism is facilitated by strong deuterated acids. However, the conditions must be fine-tuned to achieve high yields and prevent unwanted side reactions or degradation of the steroid framework.

Detailed research findings indicate a significant variance in outcomes based on the specific acid and conditions employed. For instance, refluxing estradiol (B170435), a closely related estrogen, with 10% deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (MeOD) for an extended period of five days resulted in a high yield (99%) of the 2,4-dideuterated product. In contrast, a different approach using deuterated hydrochloric acid (DCl) in a sealed vacuum bulb at a lower temperature of 55-60°C required 72 to 120 hours of reaction time but yielded the desired 2,4-dideuterated compound in a much lower range of 12-40%. These findings underscore the critical role of temperature and the nature of the acid catalyst in determining the efficiency of the deuteration process.

Table 1: Optimization of Acid-Catalyzed Deuteration of Estrogens

| Catalyst | Deuterium Source | Solvent | Temperature | Time | Substrate | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 10% D₂SO₄ | D₂SO₄/MeOD | MeOD | Reflux | 5 days | Estradiol | 99% | |

| DCl | DCl | - | 55-60°C | 72-120 h | Estradiol/Estrone | 12-40% |

Metal-Catalyzed Deuteration

Transition metal catalysts, particularly those from groups 8, 9, and 10 (such as palladium, rhodium, and iridium), are highly effective for hydrogen isotope exchange (HIE) reactions. researchgate.net These methods can offer high selectivity under milder conditions compared to acid catalysis. For estrone derivatives, palladium-catalyzed C-H deuteration has been shown to be effective for labeling the arene moiety. acs.org

Optimization studies have demonstrated that varying the reaction conditions can control the extent and position of deuterium incorporation. For example, one study defined two sets of conditions for a palladium-catalyzed reaction: milder "conditions A" and more rigorous "conditions B". When an estrone derivative was subjected to the milder conditions A, a good degree of deuteration was observed specifically on the electron-rich A-ring. acs.org Employing the harsher conditions B resulted in more extensive deuteration, affecting both the A-ring and other parts of the molecule. acs.org This highlights the ability to tune the specificity of the deuteration by adjusting the catalyst system and reaction parameters like temperature and time. Rhodium catalysts under an atmosphere of deuterium gas (D₂) have also been investigated for the deuteration of various pharmaceuticals, indicating another potential avenue for optimizing estrone deuteration. researchgate.net

Table 2: Optimization of Palladium-Catalyzed Aromatic Deuteration of an Estrone Derivative

| Conditions | Key Parameters | Isotopic Specificity | Overall Deuterium Incorporation | Reference |

|---|---|---|---|---|

| Conditions A (Milder) | Lower Temperature / Shorter Time | High for electron-rich arene (A-ring) | Good | acs.org |

| Conditions B (Harsher) | Higher Temperature / Longer Time | Efficient deuteration on multiple arene moieties | Substantially increased | acs.org |

Base-Catalyzed Deuteration

Base-catalyzed methods provide a highly regioselective route for deuterating phenols. researchgate.net Given that the A-ring of estrone is a phenolic ring, this strategy is directly applicable. A simple and effective method utilizes sodium hydroxide (B78521) (NaOH) as a catalyst with deuterium oxide (D₂O) serving as the deuterium source. researchgate.net This approach achieves high regioselectivity for the ortho (C-2) and para (C-4) positions relative to the C-3 hydroxyl group, precisely targeting the desired locations for Estrone-2,4-D2 synthesis. The reaction benefits from high functional-group tolerance and can be performed under relatively mild conditions, making it a practical choice for complex molecules. researchgate.net

Table 3: Base-Catalyzed Regioselective Deuteration of Phenols

| Catalyst | Deuterium Source | Key Advantage | Applicability to Estrone | Reference |

|---|---|---|---|---|

| NaOH | D₂O | High regioselectivity for ortho/para positions; High functional-group tolerance | Directly applicable for C-2 and C-4 deuteration of the phenolic A-ring | researchgate.net |

Advanced Analytical Characterization and Quantification of Estrone 2,4 D2

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is the definitive technique for the analysis of Estrone-2,4-D2, typically in its role as an internal standard. Stable isotope dilution coupled with mass spectrometry is considered the 'gold-standard' for quantifying hormones like estrone (B1671321) due to its high specificity and accuracy compared to other methods like immunoassays. nih.gov The use of isotopically labeled standards such as Estrone-2,4-D2 is essential for achieving reliable quantification, especially at the low concentrations at which estrogens are often found. nih.govnih.gov

LC-MS/MS is a powerful and widely adopted technique for the sensitive and specific quantification of estrogens. eneuro.org The development of a robust LC-MS/MS method involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. For estrogens, which often exhibit poor ionization efficiency, method development frequently incorporates a derivatization step to enhance sensitivity. eneuro.orgnih.gov

Native estrogens, including estrone, are challenging to analyze with high sensitivity by electrospray ionization (ESI) mass spectrometry due to their low ionization efficiency. mdpi.com To overcome this limitation, derivatization is a common strategy to introduce a more readily ionizable or permanently charged group onto the molecule. nih.govresearchgate.net

Dansyl chloride is one of the most frequently used derivatizing reagents for estrogens. eneuro.org This reagent reacts with the phenolic hydroxyl group of estrone to form a dansylated derivative that is easily protonated, leading to a significant enhancement in signal intensity in positive ion ESI-MS/MS. mdpi.comthermofisher.com The derivatization process typically involves mixing the sample extract with dansyl chloride in a buffered, alkaline solution (e.g., sodium bicarbonate buffer at pH 9.0) and heating for a short period. mdpi.com Studies have shown that dansylation can improve the signal intensities of estrone by as much as 23-fold compared to the underivatized compound. mdpi.com This derivatization not only improves sensitivity but can also enhance chromatographic separation. mdpi.com

While dansyl chloride is effective, one drawback is that the major product ions generated during MS/MS fragmentation often originate from the dansyl moiety itself (e.g., a fragment at m/z 171), which means the fragmentation is not specific to the estrogen being analyzed. eneuro.orgthermofisher.com This necessitates excellent chromatographic separation to distinguish between different dansylated estrogens. thermofisher.com Other derivatization agents, such as 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), have been developed to provide more analyte-specific fragmentation and further sensitivity enhancements. eneuro.orgnih.gov

Interactive Table: Comparison of Estrone Detection With and Without Derivatization

| Parameter | Underivatized Estrone | Dansyl-Estrone | Sensitivity Enhancement | Reference |

|---|---|---|---|---|

| Ionization Mode | Negative ESI | Positive ESI | N/A | researchgate.netoup.com |

| Typical LOQ | ~37 pmol/L (10 ng/L) | ~23.2 pmol/L (6.3 ng/L) | ~1.6x | oup.com |

| Signal Intensity | Low | High | Up to 23-fold increase | mdpi.com |

| Fragmentation | Analyte-specific | Primarily from dansyl group | N/A | eneuro.orgthermofisher.com |

In tandem mass spectrometry, quantification is typically performed using multiple reaction monitoring (MRM), a highly selective and sensitive mode of operation. This involves selecting a specific precursor ion (Q1) in the first quadrupole, fragmenting it in the collision cell (Q2), and then selecting a specific product ion (Q3) in the third quadrupole. mpg.de The selection of appropriate MRM transitions is a critical step in method development. medrxiv.org For Estrone-2,4-D2 used as an internal standard, the transitions are chosen to be specific to its mass, accounting for the deuterium (B1214612) labels.

When derivatized with dansyl chloride, the precursor ion for dansyl-estrone is m/z 504, which fragments to a characteristic product ion of m/z 171. oup.com For the corresponding deuterated internal standard, Estrone-d2, the precursor ion would be shifted by two mass units to m/z 506, while the product ion remains m/z 171 as the deuterium atoms are on the steroid core, not the dansyl group. farmaciajournal.com For an internal standard like Estrone-d4, the precursor ion would be m/z 508.

For underivatized estrone analyzed in negative ion mode, a common transition is m/z 269 → 145. researchgate.net For Estrone-2,4-d2, the precursor ion would be m/z 271. researchgate.net The selection of at least two transitions per analyte (a quantifier and a qualifier) is standard practice to ensure identity confirmation. mpg.de

Interactive Table: Example MRM Transitions for Estrone and Deuterated Analogs

| Compound | Derivatization | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| Estrone (E1) | None | Negative | 269.2 | 145.0 | researchgate.net |

| Estrone-2,4-d2 | None | Negative | 271.2 | 145.0 | researchgate.net |

| Estrone (E1) | Dansyl Chloride | Positive | 504.0 | 171.0 | oup.com |

| Estradiol-d2 | None | Negative | 273.0 | 185.0 | medrxiv.org |

| Testosterone-d3 | None | Positive | 292.0 | 109.0 | medrxiv.org |

Effective chromatographic separation is essential for resolving the analyte of interest from matrix interferences and isobaric compounds (compounds with the same mass). nih.gov This is particularly important when using derivatization strategies like dansylation, where different estrogens can produce the same product ions. thermofisher.com

Reversed-phase chromatography is the most common approach. mdpi.comfarmaciajournal.com Columns with C18-bonded silica (B1680970) particles are widely used and provide good separation for a broad range of steroids. medrxiv.orgmedrxiv.org Phenyl-hexyl stationary phases have also been shown to provide excellent baseline separation of dansylated estrogen isomers within a short run time. researchgate.net

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which employ columns with sub-2 µm particles, has become standard. thermofisher.comresearchgate.net UHPLC offers significant advantages, including higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. nih.gov A typical mobile phase for separating derivatized estrogens consists of a gradient of an aqueous solvent (e.g., water with a formic acid or ammonium (B1175870) fluoride (B91410) modifier) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.commedrxiv.org

Interactive Table: Typical Chromatographic Conditions for Estrogen Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Technique | UHPLC | High resolution, speed, and sensitivity | thermofisher.comresearchgate.net |

| Column | Reversed-Phase C18 or Phenyl-Hexyl | Separation of nonpolar to moderately polar compounds | medrxiv.orgresearchgate.net |

| Particle Size | < 2 µm | Improves efficiency and peak shape | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM NH4F | Aqueous component for reversed-phase gradient | mdpi.commedrxiv.org |

| Mobile Phase B | Methanol or Acetonitrile | Organic component for reversed-phase gradient | mdpi.commedrxiv.org |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical-scale columns | |

| Gradient Elution | Required | To resolve multiple analytes with different polarities | thermofisher.com |

Gas chromatography-mass spectrometry is another established technique for steroid analysis. However, because steroids like estrone are not sufficiently volatile for GC analysis, a derivatization step is mandatory. mst.dk This chemical modification, typically targeting the hydroxyl groups, increases the volatility and thermal stability of the analyte. mst.dk Common derivatizing agents for GC-MS analysis of estrogens include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. mst.dknih.gov

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. mst.dk Isotope dilution using deuterated standards like Estrone-2,4-D2 is also the preferred method for quantification in GC-MS to ensure accuracy. nih.gov While highly specific, GC-MS methods can be more labor-intensive due to the required derivatization and potentially longer run times compared to modern UHPLC-MS/MS methods. researchgate.net

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.govresearchgate.net This capability is invaluable for confirming the elemental composition of an analyte and for verifying the successful incorporation and location of isotopic labels in standards like Estrone-2,4-D2.

By measuring the mass of an ion to four or more decimal places, HRMS can unambiguously identify a compound and distinguish it from other molecules that may have the same nominal mass. nih.gov In the context of Estrone-2,4-D2, HRMS can confirm the mass shift corresponding to the two deuterium atoms. nih.gov This technique is particularly useful in metabolite identification studies, where researchers need to distinguish between an unlabeled drug and its isotopically labeled counterpart to trace metabolic pathways. nih.gov The detailed analysis of fragmentation patterns in high-resolution MS/MS spectra allows for precise structural elucidation of the parent compound and its metabolites. nih.gov

Selection of Multiple Reaction Monitoring (MRM) Transitions

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. slideshare.netazooptics.com It provides detailed information about the chemical environment, bonding, and stereochemistry of atoms within a molecule. slideshare.net For isotopically labeled compounds such as Estrone-2,4-D2, NMR is indispensable for confirming the exact location of the deuterium atoms.

Proton (¹H) NMR spectroscopy is a fundamental first step in the structural characterization of molecules like Estrone-2,4-D2. emerypharma.com By analyzing the chemical shifts, signal multiplicities, coupling constants, and integration of the proton signals, a detailed picture of the molecule's proton framework can be assembled. emerypharma.com

In the context of Estrone-2,4-D2, a comparison of its ¹H NMR spectrum with that of unlabeled estrone provides direct evidence of deuterium incorporation. The disappearance or significant reduction of signals corresponding to the protons at the C-2 and C-4 positions on the aromatic A-ring confirms successful deuteration at these specific sites. researchgate.net For instance, a spectral overlay would clearly show the absence of the aromatic proton signals at these positions in the deuterated compound compared to the parent molecule. researchgate.net The remaining proton signals of the steroid nucleus can be assigned using standard 1D and 2D NMR techniques. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Data for Estrone

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-1 | 7.06 | d |

| H-2 | 6.54 | dd |

| H-4 | 6.47 | d |

| H-6 | 2.82 | m |

| H-18 (CH3) | 0.82-0.92 | m |

Note: This table provides representative data for the parent compound, estrone. In the ¹H NMR spectrum of Estrone-2,4-D2, the signals for H-2 and H-4 would be absent or greatly diminished.

Deuterium (²H or D) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. It is a quantitative method that can determine the isotopic ratio of deuterium to hydrogen ((D/H)i) at specific molecular sites. nih.gov

For Estrone-2,4-D2, a ²H NMR spectrum would exhibit distinct signals corresponding to the deuterium atoms at the C-2 and C-4 positions. The chemical shifts of these signals would be nearly identical to the corresponding proton signals in the ¹H NMR spectrum of estrone, allowing for unambiguous confirmation of the deuterium locations. The integration of these signals provides a quantitative measure of the deuterium incorporation at each site. This technique is crucial for assessing the isotopic purity of the labeled compound. The use of methods like the ERETIC (Electronic REference To access In vivo Concentrations) method can enhance the efficiency of quantitative ²H NMR by providing a calibrated electronic reference signal, which can reduce the required acquisition time without compromising precision. nih.gov

Proton Nuclear Magnetic Resonance (1H NMR)

Method Validation for Research Applications

The validation of analytical methods is a critical process to ensure that the data generated is reliable, accurate, and reproducible. mdpi.comcstti.com For the quantification of Estrone-2,4-D2, particularly when used as an internal standard in complex biological matrices, a rigorous validation process is essential. nih.govnih.gov This process typically evaluates specificity, selectivity, linearity, range, precision, and accuracy.

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present. nih.govacs.orgmedrxiv.org In biological matrices such as serum, plasma, or tissue extracts, this is particularly challenging due to the presence of numerous structurally similar endogenous compounds, including other estrogens and their metabolites. nih.govfrontiersin.orgeneuro.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and selective technique widely used for the quantification of steroid hormones. eneuro.orgnih.govnih.gov The combination of chromatographic separation (LC) and mass analysis (MS/MS) allows for the effective separation of the analyte from interfering substances. nih.gov For Estrone-2,4-D2, the method's specificity is demonstrated by the absence of interfering peaks at the retention time and specific mass transition of the analyte in blank matrix samples. medrxiv.org The use of deuterated internal standards, like Estrone-2,4-D2 itself for the quantification of endogenous estrone, helps to correct for matrix effects and variations in sample preparation and instrument response, further enhancing the specificity and reliability of the analysis. acs.org

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. nih.govmedrxiv.orgfarmaciajournal.comsciex.com The range of quantification is the concentration interval over which the method is shown to be accurate, precise, and linear. nih.govnih.govmedrxiv.orgfarmaciajournal.comsciex.comresearchgate.netbiorxiv.org

For the quantification of estrogens, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. medrxiv.orgsciex.com A linear regression analysis is then performed, and the coefficient of determination (R²) is used to assess the linearity, with a value greater than 0.99 generally considered acceptable. medrxiv.orgnih.gov The quantification range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). biorxiv.org The LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy, typically within ±20%. nih.gov

Table 2: Representative Linearity and Range Data for Estrogen Quantification Methods

| Analyte | Linearity Range | R² | LLOQ (pg/mL) |

| Estrone | 5-500 pg/mL | >0.999 | 5 |

| Estradiol (B170435) | 5-500 pg/mL | >0.999 | 5 |

| Estrone | 40 pg/mL - 40 ng/mL | >0.99 | 40 |

| Estrone | 10 pg/mL - 10 ng/mL | >0.99 | 10 |

Note: This table presents typical data from various validated methods for estrogen analysis and serves as an example of the expected performance characteristics. medrxiv.orgsciex.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govnih.govmedrxiv.orgfarmaciajournal.comsciex.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true or accepted reference value, often expressed as the percent recovery of a known added amount. nih.govnih.govmedrxiv.orgfarmaciajournal.comsciex.comresearchgate.netdrugbank.com

In research settings, both intra-assay (within-run) and inter-assay (between-run) precision are evaluated at multiple concentration levels, including the LLOQ and higher concentrations within the linear range. nih.govnih.gov For bioanalytical methods, a precision of ≤15% CV is generally acceptable, except at the LLOQ where it can be ≤20%. nih.gov Accuracy is assessed by analyzing quality control (QC) samples with known concentrations and determining the percent recovery, which should typically be within 85-115% of the nominal value (or 80-120% at the LLOQ). medrxiv.orgnih.gov

Table 3: Representative Precision and Accuracy Data for Estrone Quantification

| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |

| Low QC | < 10% | < 10% | 90-110% |

| Medium QC | < 8% | < 8% | 95-105% |

| High QC | < 5% | < 5% | 98-102% |

Note: This table illustrates typical acceptance criteria and performance data for precision and accuracy in validated bioanalytical methods for estrogens. nih.govmedrxiv.orgnih.govsciex.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Estrone-2,4-D2, which is often used as an internal standard in mass spectrometry-based assays for the natural estrogen estrone (E1), establishing these limits is crucial for method validation and ensuring the accuracy of measurements, particularly at low concentrations. caymanchem.comoup.com

Various studies have reported a range of LOD and LOQ values for estrone and its deuterated analogues, which are influenced by the analytical technique, sample matrix, and sample preparation procedures. For instance, in the analysis of estrogens in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization with 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) has been shown to achieve an LOD and LOQ of 0.2 pg on-column. core.ac.uk Another LC-MS/MS method for analyzing the steroid metabolome in serum reported a lower limit of quantification for estradiol, a related estrogen, as low as 0.005 ng/mL. nih.gov

In the context of environmental analysis, such as the detection of estrogens in water, the required detection limits can be extremely low. The European Union Water Framework Directive, for example, has set a necessary detection limit of 400 pg/L for estrone (E1) in water samples. lcms.cz To meet such stringent requirements, highly sensitive methods like online solid-phase extraction coupled with HPLC-MS/MS are often employed. lcms.cz

The following table summarizes the LOD and LOQ values for estrone and related compounds from various studies, highlighting the diversity of analytical approaches and their corresponding sensitivities.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Estrone and Related Estrogens in Various Analytical Methods

| Compound | Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| Estrone (E1) | LC-MS/MS with FMP derivatization | Human Plasma/Serum | - | 0.2 pg (on-column) core.ac.uk |

| Estrone (E1) | LC-MS/MS | Human Serum | - | 11 pmol/L oup.com |

| Estrone (E1) | LC-MS/MS | Human Serum | 1 pg/mL thermofisher.com | 2.5 pg/mL (total) thermofisher.com |

| Estrone (E1) | LC-MS/MS | Human Serum | - | 2 pg/mL thermofisher.com |

| Estrone (E1) | LC-MS/MS | Water | - | 0.25 to 5 ng/L sciex.com |

| Estrone (E1) | HPLC-MS/MS | Human Blood Plasma/Serum | - | 5 pg/mL thermofisher.com |

| Estrone (E1) | LC-MS/MS | Human Serum | - | 40 pg/mL medrxiv.org |

Assessment of Matrix Effects and Recovery

Matrix effects and recovery are critical parameters to evaluate during the validation of an analytical method, as they can significantly impact the accuracy and precision of quantification. Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. Recovery is a measure of the efficiency of the entire analytical procedure, from sample extraction to final analysis.

In the analysis of Estrone-2,4-D2 and other estrogens, various sample matrices such as serum, plasma, and water can introduce significant matrix effects. dphen1.comdphen1.com For instance, a study on the analysis of hormones in rat testis reported ion suppression for several compounds, with the positive electrospray ionization (ESI+) mode being less selective than the negative mode (ESI-). dphen1.com To compensate for these effects, the use of isotopically labeled internal standards, such as Estrone-2,4-D2 for the quantification of estrone, is a widely accepted and effective strategy. caymanchem.com

The recovery of an analytical method is typically assessed by spiking a known amount of the analyte into a blank matrix and comparing the measured concentration to the theoretical concentration. Studies have reported varying recovery rates depending on the extraction method and the complexity of the matrix. For example, in the analysis of estrogens in rat serum, solid-phase extraction (SPE) showed higher recoveries for conjugated hormones compared to microextraction by packed sorbent (MEPS). dphen1.com Another study reported apparent recoveries of steroids in quality control samples to be between 86.4% and 115.0%. nih.gov

The following table presents data on matrix effects and recovery from different analytical methods for estrogens, demonstrating the importance of these assessments in method development and validation.

Table 2: Matrix Effects and Recovery Data for Estrogen Analysis

| Analytical Method | Matrix | Analyte(s) | Matrix Effect | Recovery |

|---|---|---|---|---|

| LC-MS/MS | Rat Testis | Various Hormones | Ion suppression observed, especially in ESI+ mode. dphen1.com | - |

| SPE and MEPS | Rat Serum | Free and Conjugated Hormones | - | SPE showed higher recoveries for conjugated hormones (60-76%) compared to MEPS (12-39%). dphen1.com |

| LC-MS/MS | Human Serum | Steroids | - | 86.4% - 115.0% nih.gov |

| QuEChERS-LC-MS/MS | Rat Testis | Hormones and EDCs | Ion suppression observed for some compounds. dphen1.com | - |

| LC-MS/MS | Water | Estrogens | - | >75% in purified water, >94% for free estrogens in wastewater. nilim.go.jp |

Metabolic Studies and Biotransformation Pathways of Estrone 2,4 D2 in Preclinical Models and in Vitro Systems

Enzyme-Mediated Biotransformation

The initial steps in the metabolism of Estrone-2,4-D2 are primarily mediated by a variety of enzymes, which modify its structure and prepare it for subsequent conjugation and excretion.

The primary oxidative pathway for estrone (B1671321), and by extension Estrone-2,4-D2, is hydroxylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes, mainly in the liver. aacrjournals.orgwikipedia.org Several CYP isoforms are involved in this process, with varying specificities for different positions on the steroid molecule. nih.gov

The major hydroxylation reactions occur at the 2- and 4-positions of the A-ring, leading to the formation of catechol estrogens. nih.govpharmgkb.org Studies using human liver microsomes have identified CYP1A2 as the most active enzyme in catalyzing both 2- and 4-hydroxylation of estrone. nih.gov CYP3A4 and CYP2C9 also contribute to these reactions, but to a lesser extent. nih.gov Hydroxylation can also occur at the 16α-position on the D-ring, a reaction significantly catalyzed by CYP3A4. nih.gov

In studies with deuterated estrone, analysis of the resulting hydroxylated metabolites reveals the exchange of a deuterium (B1214612) atom, confirming the metabolic process at the labeled site. nih.gov For Estrone-2,4-D2, hydroxylation at the 2- or 4-position would result in the loss of a deuterium atom, producing deuterated 2-hydroxyestrone (B23517) or 4-hydroxyestrone (B23518). The formation of these metabolites is a key step, as they can be further metabolized into reactive quinone species that may interact with cellular macromolecules. oup.com

Table 1: Key Cytochrome P450 Isoforms in Estrone Hydroxylation

| CYP Isoform | Primary Hydroxylation Site(s) | Relative Activity |

|---|---|---|

| CYP1A2 | 2- and 4-positions | High |

| CYP3A4 | 2-, 4-, and 16α-positions | Moderate to High (especially for 16α-hydroxylation) |

| CYP2C9 | 2- and 4-positions | Lower |

| CYP1B1 | 4-position (predominantly in extrahepatic tissues) | High (tissue-specific) |

This table is a representation of findings from various studies on estrone metabolism. nih.govnih.govresearchgate.net

Estrone-2,4-D2 can undergo reversible conversion to its corresponding deuterated estradiol (B170435) through the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orghmdb.ca These enzymes are part of the aldo-keto reductase (AKR) superfamily and play a critical role in regulating the local balance of active and inactive estrogens. nih.gov

Multiple types of 17β-HSDs exist, with some favoring the reductive pathway (estrone to estradiol) and others the oxidative pathway (estradiol to estrone). frontiersin.org For instance, AKR1C3, also known as type 5 17β-HSD, catalyzes the NADPH-dependent reduction of estrone to 17β-estradiol. nih.govuniprot.org Conversely, other 17β-HSDs can facilitate the oxidation of estradiol back to estrone. genecards.org The direction of the reaction is often dependent on the cellular concentration ratio of NADPH to NADP+. frontiersin.org In cell models expressing AKR1C3, the conversion of estrone to 17β-estradiol is significantly enhanced. nih.gov

Cytochrome P450 (CYP) Isoform-Specific Hydroxylation

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Their Isotopic Effects

Following Phase I metabolism, Estrone-2,4-D2 and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. wikipedia.orgpharmgkb.org These processes increase the water solubility of the compounds, facilitating their excretion. nih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to the estrogen molecule. nih.gov Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A10, and UGT2B7, are involved in the glucuronidation of estrone and its metabolites at various positions. nih.govoup.com For instance, UGT1A10 is highly active in estrone glucuronidation. nih.gov Sulfation, the addition of a sulfonate group, is mediated by sulfotransferases (SULTs), such as SULT1E1. frontiersin.org

The presence of deuterium in Estrone-2,4-D2 can potentially influence the rate of these conjugation reactions, an effect known as an isotopic effect. However, detailed studies specifically quantifying the isotopic effects on the glucuronidation and sulfation of Estrone-2,4-D2 are not extensively documented in the reviewed literature.

Investigation of Isotopic Effects on Metabolic Rate and Pathway Preference

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This difference can lead to a kinetic isotope effect, where reactions involving the cleavage of the C-D bond proceed at a slower rate. acs.org In the context of Estrone-2,4-D2 metabolism, this could theoretically slow down the rate of hydroxylation at the 2- and 4-positions.

This metabolic switching could potentially alter the preference for different metabolic pathways. For example, a slower rate of hydroxylation might lead to a greater proportion of Estrone-2,4-D2 being metabolized through other pathways, such as direct conjugation or reduction to deuterated estradiol. The use of deuterated analogs is a key strategy to study these potential shifts in metabolic profiles. nih.govmedchemexpress.com

Metabolite Profiling and Identification Using Deuterated Tracers

The use of deuterated tracers like Estrone-2,4-D2 is a powerful technique in metabolic studies. nih.govnih.gov When co-incubated with its unlabeled counterpart, the resulting mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net The presence of closely eluting peaks with a mass shift corresponding to the number of deuterium atoms allows for the confident identification of metabolites and distinguishes them from endogenous background interferences. nih.govnih.gov

This approach has been successfully used to identify known and previously uncharacterized metabolites of estrogens. nih.govresearchgate.net For example, in studies with deuterated estrone, the analysis of MS/MS fragmentation patterns helps in elucidating the exact location of metabolic modifications. nih.gov This technique is crucial for building a comprehensive profile of all the metabolic products of Estrone-2,4-D2.

Table 2: Example of Metabolites Identified Using Deuterated Estrone Tracers

| Parent Compound | Detected Metabolite | Analytical Observation |

|---|---|---|

| Deuterated Estrone | Hydroxylated Deuterated Estrone | Exchange of one deuterium atom, confirming hydroxylation at the labeled position. nih.gov |

| Deuterated Estrone | Dihydroxylated Deuterated Estrone | Exchange of two deuterium atoms, suggesting oxidation on both A- and D-rings. nih.gov |

| Deuterated Estrone | Glutathione (GSH) Adducts | Detection of deuterated adducts, aiding in the characterization of reactive metabolites. nih.govnih.gov |

This table is illustrative of the types of findings from studies using deuterated estrogens.

Application of In Vitro Models (e.g., Liver Microsomes, Cell Lines, Organoids)

The study of Estrone-2,4-D2 metabolism heavily relies on various in vitro models that replicate the metabolic environment of the body.

Liver Microsomes : Human and rat liver microsomes are a primary tool for studying Phase I metabolism. nih.govnih.govresearchgate.net They contain a high concentration of CYP enzymes and are used to investigate hydroxylation and other oxidative reactions. nih.govnih.gov Studies with liver microsomes have been fundamental in identifying the specific CYP isoforms responsible for estrone metabolism. nih.govnih.gov

Cell Lines : Various cell lines are employed to study estrogen metabolism in a more complex cellular context. Breast cancer cell lines like MCF-7 and ZR-75.1 are often used as they are estrogen-responsive. mdpi.complos.org Other cell lines, such as the glioma cell line U251, have also been used to investigate estrogen-regulated gene expression. nih.gov The use of specific cell lines, such as those engineered to express particular D2 receptor isoforms (D2S and D2L cells), allows for the study of receptor-dependent effects on cell proliferation and production of other substances. bioscientifica.com Mouse mammary tumor cell lines like SSM3 and J110 are also utilized as models for estrogen receptor-positive cancers. mdpi.com

Organoids : While not explicitly detailed for Estrone-2,4-D2 in the provided search results, organoids are an emerging in vitro model that more closely recapitulates the three-dimensional structure and cellular heterogeneity of native organs, offering a promising future avenue for metabolic studies.

Comparative Metabolism Across Animal Species for Research Extrapolation (e.g., rodent models)

The extrapolation of metabolic data from preclinical animal models to humans is a cornerstone of drug development and safety assessment. Understanding the comparative metabolism of Estrone-2,4-D2 across different animal species, particularly rodent models, is crucial for predicting its behavior in humans. The metabolic fate of xenobiotics can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes.

Rodent models, such as rats and hamsters, are frequently used in metabolic studies due to their practical advantages. However, the metabolic pathways of estrogens and their analogs can exhibit notable species-specific variations.

In general, the primary routes of estrone metabolism involve hydroxylation at the C2, C4, and C16α positions, catalyzed by various cytochrome P450 (CYP) enzymes. researchgate.netpharmgkb.org These hydroxylated metabolites can then undergo further biotransformation through methylation, primarily by catechol-O-methyltransferase (COMT), or conjugation with glucuronic acid or sulfate. pharmgkb.org The deuteration at the 2 and 4 positions in Estrone-2,4-D2 is anticipated to significantly alter this metabolic profile by slowing down the rate of hydroxylation at these sites due to the kinetic isotope effect.

Rodent Models in Estrogen Metabolism Research:

Hamster: Studies using hamster liver and kidney microsomes have been instrumental in elucidating the role of catechol estrogen metabolites in carcinogenesis. nih.gov Research has shown that in hamster kidney microsomes, the rates of 2- and 4-hydroxylation of estrone are substantially higher than those of estradiol. nih.gov The ratio of 2-hydroxylation to 4-hydroxylation was found to be approximately 2:1. nih.gov Furthermore, hamster kidney microsomes are proficient in converting estrone to its catechol metabolites, a pathway considered more significant than the formation of 16α-hydroxyestrone. nih.gov The rates of O-methylation of 2- and 4-hydroxyestrone in hamster kidney cytosol are comparable to those of their estradiol counterparts. nih.gov

Rat: Research on rat models has revealed differences in estrogen metabolism between tissues. For instance, brain and liver microsomes in rats show different substrate preferences and sensitivities to enzymatic inhibition for estrogen-2/4-hydroxylase activity. nih.gov Liver microsomes in rats can effectively metabolize a broader range of estrogens, including estrone, while brain microsomes are more selective. nih.gov Studies have also highlighted sex-based differences in the glucuronidation of estrogens in rat livers, with distinct UGT enzymes catalyzing the process at a faster rate in females. nih.gov

The comparative metabolism of Estrone-2,4-D2 is expected to show a significant reduction in the formation of 2-hydroxy and 4-hydroxy metabolites across rodent species compared to the non-deuterated estrone. This would likely lead to a shift towards other metabolic pathways, such as 16α-hydroxylation or direct conjugation of the parent compound. The extent of this metabolic switching could vary between species, depending on the relative activities of the different CYP450 isoforms and conjugation enzymes in each species.

Below is a data table summarizing expected key comparative metabolic features in commonly used rodent models based on the metabolism of the parent compound, estrone.

| Feature | Hamster | Rat | Expected Impact of Deuteration (Estrone-2,4-D2) |

| Primary Site of Metabolism | Liver, Kidney nih.gov | Liver, Brain nih.gov | Reduced hydroxylation in all tissues. |

| Key Metabolic Pathway | 2- and 4-hydroxylation nih.gov | 2- and 4-hydroxylation, Glucuronidation nih.govnih.gov | Significant decrease in 2- and 4-hydroxylation. Potential increase in 16α-hydroxylation and direct conjugation. |

| 2-OH/4-OH Metabolite Ratio | Approx. 2:1 in kidney microsomes nih.gov | Varies by tissue nih.gov | Expected to be significantly altered, with a substantial reduction in both metabolites. |

| 16α-Hydroxylation | Lower rate compared to 2-hydroxylation nih.gov | Active pathway | May become a more prominent pathway due to the blockage of 2- and 4-hydroxylation. |

| O-Methylation | Active for catechol estrogens nih.gov | Active for catechol estrogens | Reduced substrate availability for COMT due to decreased formation of 2- and 4-hydroxy metabolites. |

These species-specific differences in metabolism underscore the importance of careful selection of animal models for preclinical studies of Estrone-2,4-D2. A thorough characterization of the metabolic profile in multiple species is essential for a more accurate extrapolation of the findings to human populations.

Applications of Estrone 2,4 D2 in Diverse Biomedical and Environmental Research

Use as an Internal Standard in Quantitative Bioanalysis

Estrone-2,4-D2 is widely employed as an internal standard for the quantification of estrone (B1671321) in biological and environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comdphen1.commdpi.com The use of stable isotope-labeled compounds like Estrone-2,4-D2 is a cornerstone of modern analytical chemistry, particularly in complex matrices such as plasma, serum, urine, and milk. caymanchem.commdpi.combiorxiv.orgnih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Advantages

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. nih.govresearchgate.net In the case of estrone analysis, Estrone-2,4-D2 is added at an early stage of sample preparation. nih.gov Because the labeled (Estrone-2,4-D2) and unlabeled (endogenous estrone) compounds are chemically identical, they behave in the same manner during extraction, purification, and chromatographic separation. researchgate.netnih.gov

The key advantage of IDMS is that it corrects for any loss of the analyte that may occur during the sample workup process. researchgate.net By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard in the mass spectrometer, the original concentration of the analyte in the sample can be determined with high accuracy. nih.govresearchgate.net This method significantly enhances the reproducibility and reliability of quantitative measurements. nih.gov The use of stable isotope-labeled standards is considered the "gold standard" for quantitative analysis in mass spectrometry. nih.gov

Compensation for Matrix Effects and Recovery Variations

Biological samples are inherently complex, containing numerous substances that can interfere with the analysis, a phenomenon known as the "matrix effect". mdpi.comresearchgate.net These matrix components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. mdpi.comresearchgate.net Similarly, the efficiency of extracting the analyte from the sample (recovery) can vary between samples. mdpi.com

Estrone-2,4-D2, being chemically identical to estrone, experiences the same matrix effects and recovery losses as the endogenous compound. mdpi.comresearchgate.net By adding the internal standard at the beginning of the analytical process, the ratio of the analyte to the internal standard remains constant, regardless of these variations. researchgate.net This allows for the accurate correction of both matrix effects and recovery inconsistencies, ensuring reliable and precise quantification of estrone even in complex biological fluids like milk. mdpi.com For instance, in the analysis of steroid hormones in milk, the use of internal standards like Estrone-2,4-D2 was crucial to mitigate signal suppression caused by the complex matrix, which could range from 29.3% to 86.9%. mdpi.com

Tracer Studies for Endogenous Steroid Biosynthesis and Metabolic Flux Analysis

The isotopic labeling of Estrone-2,4-D2 makes it an excellent tracer for investigating the intricate pathways of steroid hormone biosynthesis and metabolism. By introducing this labeled compound into a biological system, researchers can follow its conversion into various metabolites, providing a dynamic view of steroid metabolism. caymanchem.comnih.gov

Elucidation of Enzyme Kinetics and Reaction Mechanisms In Vitro

In vitro studies using isolated enzymes or cell cultures are fundamental to understanding the specific biochemical reactions involved in steroid metabolism. Estrone-2,4-D2 can be used as a substrate in such systems to study the kinetics and mechanisms of enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are responsible for the interconversion of estrone and estradiol (B170435). caymanchem.comresearchgate.netd-nb.info By monitoring the formation of labeled estradiol from labeled estrone, researchers can determine key enzymatic parameters such as reaction rates and inhibitor potencies. researchgate.netd-nb.info This information is vital for the development of new drugs that target these enzymes for the treatment of hormone-dependent diseases. researchgate.netmdpi.com

Preclinical Pharmacokinetic and Metabolite Profiling Studies

Before a new drug can be used in humans, its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted—must be thoroughly investigated in preclinical animal models. fda.govcancer.gov Deuterium-labeled compounds like Estrone-2,4-D2 are valuable tools in these studies. medchemexpress.com By administering Estrone-2,4-D2 to animals, researchers can track its fate in the body, identifying its major metabolites and determining its pharmacokinetic profile. mdpi.comcapes.gov.br

For example, a sensitive LC-MS/MS method was developed for the simultaneous quantification of exogenously administered deuterated 17β-estradiol-d4 and its metabolite, estrone-d4, in mouse plasma and brain homogenates. capes.gov.br This type of study provides crucial information for understanding the disposition of estrogenic compounds in the body. capes.gov.br

Investigation of Steroid Hormone Dynamics in Non-Human Biological Systems

Estrone-2,4-D2 is also utilized in studies of steroid hormone dynamics in various non-human biological systems, including environmental research. dphen1.comnih.govrsc.org For instance, it can be used to trace the metabolic fate of estrone in wastewater treatment processes, helping to understand how this environmental contaminant is degraded. rsc.org In wildlife studies, labeled estrogens can be used to investigate the effects of endocrine-disrupting chemicals on the reproductive systems of fish and other aquatic organisms. dphen1.comnih.gov A study using 13C-labeled estrone demonstrated that male fathead minnows exposed to environmentally relevant levels of estrone converted it to 17β-estradiol, highlighting the underappreciated impact of estrone as an environmental estrogen. nih.gov

Environmental Fate and Transport Studies (e.g., aquatic systems, soil matrices)

The isotopically labeled compound Estrone-2,4-D2 plays a critical role as an internal or surrogate standard in research focused on the environmental fate and transport of estrogens. Natural estrogens like estrone are considered endocrine disruptors and their presence in the environment, even at low concentrations, can pose risks to aquatic organisms. washington.edunih.gov Consequently, understanding how these hormones behave and persist in environments such as aquatic systems and soil is a significant area of study. washington.edumdpi.com

In these studies, researchers analyze complex environmental samples like water, soil, or runoff to measure the concentration of estrone. washington.edu Due to the complexity of these matrices and the potential for the analyte to be lost during sample extraction and processing, a reliable method for quantification is essential. Estrone-2,4-D2 is an ideal tool for this purpose. caymanchem.com It is chemically identical to natural estrone but is distinguished by its higher mass due to the deuterium (B1214612) atoms. caymanchem.com

Scientists add a known amount of Estrone-2,4-D2 to a sample at the beginning of the analytical procedure. washington.edu This "spiked" standard experiences the same processing and potential losses as the native estrone. By measuring the final amount of the labeled standard using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can calculate the recovery rate and accurately correct the measured concentration of the natural estrone in the sample. washington.educaymanchem.comdphen1.com

For instance, in studies simulating rainfall on cattle feedlots, deuterated steroid standards, including a similar compound 17α-estradiol-2,4-d2, were used as surrogate standards to analyze runoff and soil samples for various hormones. washington.edu This approach allows for the accurate determination of hormone concentrations as they move through the soil and into water systems. washington.edu Research on estrone degradation in different soil types further highlights the context where such labeled standards are indispensable for tracking the compound's persistence and mobility over time. mdpi.com The use of these standards is fundamental to generating reliable data on how estrogens are transported, sorbed, and degraded in the environment. washington.edumdpi.com

Table 1: Application of Deuterated Estrone in Environmental Research This table is interactive and can be sorted by clicking the column headers.

| Labeled Compound Used as Standard | Research Area | Sample Matrix | Analytical Technique | Purpose |

|---|---|---|---|---|

| 17α-estradiol-2,4-d2 | Fate of steroid hormones from feedlots | Runoff, Soil | GC-MS/MS | Surrogate standard for quantification washington.edu |

| Estrone-d2 (E1-d2) | General quantification | Not specified | GC- or LC-MS | Internal standard for quantification caymanchem.com |

Forensic and Doping Control Method Development and Validation

In the fields of forensic science and doping control, the accurate measurement of endogenous steroids like estrone in biological samples is paramount. dshs-koeln.de Estrone-2,4-D2 serves as a crucial internal standard in the development and validation of analytical methods designed for this purpose. caymanchem.comdphen1.comnih.gov These methods must be highly sensitive and specific to detect illicit use of banned substances or to provide evidence in toxicological investigations. biomall.in

The principle of using Estrone-2,4-D2 is based on isotope dilution mass spectrometry. usgs.gov A precise amount of the deuterated standard is added to a biological sample, such as urine or blood plasma, before sample preparation. dphen1.comdshs-koeln.de The sample then undergoes extraction, purification, and often derivatization before analysis by a mass spectrometry-based technique like LC-MS/MS. dphen1.combiorxiv.org

Because the internal standard and the target analyte (estrone) have nearly identical chemical and physical properties, they behave similarly throughout the entire analytical process. caymanchem.com Any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native estrone and the heavier Estrone-2,4-D2. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise concentration of estrone in the original sample can be determined. dphen1.comnih.gov

This methodology is essential for steroid profile analysis in doping control, where it helps establish baseline levels and detect abnormal concentrations that may indicate substance abuse. dshs-koeln.de For example, deuterated estrone standards (specifically estrone-d4) have been used for the quantification of estrone in human serum and plasma, demonstrating the compound's utility in creating robust and reliable analytical methods for clinical and forensic applications. nih.govbiorxiv.org

Table 2: Use of Deuterated Estrone in Forensic and Doping Control Methodologies This table is interactive and can be sorted by clicking the column headers.

| Labeled Compound Used as Standard | Application Area | Sample Matrix | Analytical Technique | Role of Standard |

|---|---|---|---|---|

| Estrone-2,4-d2 (E1-d2) | Analysis of endocrine disruptors and estrogens | Rat Serum | LC-MS/MS | Methodological performance control dphen1.com |

| Estrone-d4 (E1-d4) | Measurement of sex steroids | Human Serum | LC-MS/MS | Internal standard for quantification nih.gov |

| Estrone-2,4,16,16-d4 (E1-d4) | Profiling of estrogen metabolites | Human Stool, Plasma | LC-MS/MS | Internal standard for quantification biorxiv.org |

Emerging Research Directions and Methodological Advancements

Development of Novel Deuteration Techniques for Complex Steroids

The synthesis of deuterated steroids like Estrone-2,4-D2 is foundational to their use in research. Traditional methods for deuterium (B1214612) labeling often involve high temperatures, harsh chemicals, or expensive catalysts, which can lead to low yields and lack of selectivity. juniperpublishers.com However, recent advancements are providing more efficient and precise ways to introduce deuterium into complex steroid structures.

One promising approach is the use of ultrasound-assisted microcontinuous processes . This technique has been shown to achieve high selectivity (up to 98%) and deuterium incorporation (up to 99%) for various steroid hormones under mild conditions. researchgate.netcolab.ws This method is not only rapid and inexpensive but also allows for the sustainable gram-scale synthesis of deuterated steroids. researchgate.netcolab.ws

Another area of development is catalytic H/D exchange reactions . Researchers have developed organocatalyzed deuteration processes that use economical deuterium sources like D2O under mild conditions. researchgate.net For instance, superacid-catalyzed α-deuteration of ketones using D2O has demonstrated high efficiency and broad substrate compatibility, including bioactive molecules. rsc.org Additionally, nanostructured iron catalysts have been used for the selective deuteration of arenes and heterocycles, offering a scalable and robust methodology. nih.gov These catalytic methods provide a direct and powerful way to create precisely deuterated molecules. marquette.edu

The table below summarizes some of the novel deuteration techniques applicable to the synthesis of complex steroids.

| Deuteration Technique | Key Features | Potential Advantages for Estrone-2,4-D2 Synthesis |

| Ultrasound-Assisted Microcontinuous Process | Utilizes ultrasound in a continuous flow system. researchgate.netcolab.ws | High selectivity and deuterium incorporation, rapid, inexpensive, and scalable. researchgate.netcolab.ws |

| Organocatalyzed H/D Exchange | Employs organocatalysts and economical deuterium sources (e.g., D2O). researchgate.net | Mild reaction conditions, good to excellent deuterium incorporation. researchgate.net |

| Superacid Catalysis | Uses a pre-catalyst to generate a superacidic species in situ for α-deuteration of ketones. rsc.org | High deuteration efficiency, simple manipulation, broad functional group compatibility. rsc.org |

| Nanostructured Iron Catalysis | Utilizes a heterogeneous iron catalyst for deuteration of (hetero)arenes with D2O. nih.gov | Scalable, reliable, high deuterium incorporation, uses an air- and water-stable catalyst. nih.gov |

| Catalytic Transfer Deuteration | Employs copper-catalyzed reactions to install deuterium across alkene and alkyne functionalities. marquette.edu | Tunable reaction conditions, broad substrate scope, uses inexpensive deuterium donors. marquette.edu |

Integration with Advanced Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

Estrone-2,4-D2 and other deuterated steroids are indispensable tools in multi-omics research, particularly in metabolomics and lipidomics. sigmaaldrich.cnisotope.com These fields aim to comprehensively identify and quantify the vast array of small molecules (metabolites) and lipids within a biological system. The use of stable isotope-labeled internal standards like Estrone-2,4-D2 is crucial for overcoming analytical challenges such as ion suppression and signal variability in mass spectrometry-based analyses. sigmaaldrich.cn

In metabolomics , deuterated standards enable accurate quantification of endogenous metabolites, aiding in the study of metabolic pathways and the identification of disease biomarkers. scbt.comnih.gov For example, using deuterated tempol (B1682022) in a metabolomics study allowed researchers to clearly distinguish drug metabolites from endogenous ones, leading to the identification of novel metabolites. nih.gov Similarly, deuterated steroid mixtures are formulated for high-throughput LC-MS metabolomic analysis, serving as concentration standards for both targeted and untargeted approaches. sigmaaldrich.cn

In lipidomics , deuterated standards for fatty acids and other lipids enhance mass accuracy and sensitivity, facilitating the study of lipid metabolism. scbt.com The predictable fragmentation patterns and stability of these standards contribute to reliable quantification in complex biological samples. scbt.com

The integration of Estrone-2,4-D2 in multi-omics workflows allows for more robust and reliable data, ultimately advancing our understanding of steroid metabolism and its role in health and disease.

Application in Miniaturized and High-Throughput Analytical Platforms for Research

The demand for faster and more cost-effective analytical methods has driven the development of miniaturized and high-throughput platforms. acs.org Estrone-2,4-D2 plays a key role in these advanced systems, particularly in the context of steroid analysis.

Miniaturized liquid chromatography (LC) coupled with mass spectrometry (MS) offers increased sensitivity, higher resolution, and the ability to analyze small sample volumes, which is critical in many research applications. acs.org Nano-LC-MS platforms, for example, have been used for the analysis of steroids in their native form, demonstrating the benefit of reduced solvent consumption and enhanced sensitivity when dealing with low-volume samples. helsinki.fi The use of deuterated internal standards like Estrone-2,4-D2 in these miniaturized systems ensures the accuracy and reliability of quantification. acs.orgnih.gov

High-throughput analysis is often achieved using 96-well solid-phase extraction (SPE) systems that can process hundreds of samples in a day. acs.orgnih.gov In such systems, a deuterated internal standard is added to each sample to allow for precise quantification by LC-tandem MS. acs.orgnih.gov This approach has been successfully used for the analysis of steroids in human urine, demonstrating high accuracy and precision comparable to manual methods. acs.org

Lab-on-a-chip (LOC) technologies represent a major breakthrough in the miniaturization and automation of analytical systems. frontiersin.org These devices integrate multiple laboratory functions onto a single chip, enabling rapid and efficient analysis of various analytes, including hormones. frontiersin.orgrivm.nl While still an emerging area for steroid analysis, LOC platforms, such as those based on microfluidics, hold great promise for point-of-care diagnostics and real-time monitoring of steroid levels. frontiersin.orgmdpi.com The development of ultrasensitive electrochemical sensor chips for hormones like cortisol showcases the potential of this technology. frontiersin.org

| Platform | Key Features | Role of Estrone-2,4-D2 |

| Miniaturized LC-MS | Increased sensitivity, higher resolution, analysis of small sample volumes. acs.orghelsinki.fi | Ensures accurate quantification as an internal standard. acs.orgnih.gov |

| High-Throughput SPE | Rapid preparation of a large number of samples (e.g., 96-well plates). acs.orgnih.gov | Added to each sample for precise quantification by LC-MS/MS. acs.orgnih.gov |

| Lab-on-a-Chip (LOC) | Miniaturized and automated analytical systems for point-of-care testing. frontiersin.orgrivm.nl | Potential use as a calibrant or internal standard in future steroid-detecting LOC devices. |

Computational Modeling and Simulation of Deuterated Steroid Interactions and Metabolism

Computational modeling and simulation are becoming increasingly powerful tools for understanding the complex interactions and metabolic pathways of steroids. These in silico approaches complement experimental studies by providing detailed insights at the molecular level.

Molecular dynamics (MD) simulations can be used to study the interactions of steroids with proteins and cell membranes. nih.gov For instance, simulations have been used to characterize the insertion depth and orientation of various steroids within a lipid bilayer, revealing that the steroid core alone does not dictate a consensus orientation. nih.gov By combining MD simulations with experimental techniques like deuterium NMR, researchers can validate simulation results and gain a deeper understanding of how steroids affect membrane properties. acs.org

Quantum mechanics/molecular mechanics (QM/MM) simulations are employed to model enzymatic reactions, such as those involved in steroid metabolism. These simulations can elucidate reaction mechanisms and predict kinetic isotope effects. acs.org For example, computational models have been used to simulate steroid metabolism in cells, predicting the effects of enzyme inhibition on metabolite profiles. biorxiv.org

In silico studies also play a role in predicting the binding of steroids and their metabolites to nuclear receptors. nih.govresearchgate.net By modeling the interactions between a ligand and its receptor, researchers can gain insights into the structural basis for hormonal activity and potential endocrine-disrupting effects. researchgate.netnih.gov

The use of deuterated steroids like Estrone-2,4-D2 in these computational studies can help to refine and validate the models. For example, experimental data on the metabolism of deuterated compounds can be compared with simulation predictions to improve the accuracy of the computational models.

Q & A

Q. What is the role of Estrone-2,4-D2 as an isotopic internal standard in analytical chemistry?

Estrone-2,4-D2 is used to improve the accuracy of hormone quantification in complex matrices (e.g., serum, urine) via mass spectrometry. Its deuterated structure minimizes matrix effects by providing a near-identical retention time to the analyte while allowing distinct mass-to-charge (m/z) differentiation. Methodologically, researchers should validate isotopic purity (≥98%) using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) and confirm absence of unlabelled estrone via chromatographic separation .

Q. How should Estrone-2,4-D2 be stored to ensure stability in long-term studies?

Storage at 2–8°C in amber glass vials under inert gas (e.g., argon) is critical to prevent photodegradation and oxidation. Stability should be verified through accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) with periodic LC-MS analysis to monitor deuterium retention and structural integrity .

Q. What methodological steps are essential for detecting Estrone-2,4-D2 in trace-level biological samples?

Sensitivity requires solid-phase extraction (SPE) for matrix cleanup, followed by derivatization (e.g., pentafluoropropionic anhydride) to enhance ionization efficiency in GC-MS. Calibration curves must include matrix-matched standards to account for ion suppression, with limits of quantification (LOQ) validated per FDA guidelines (e.g., ±20% accuracy) .

Q. How can researchers assess the purity of commercial Estrone-2,4-D2?

Purity is validated via orthogonal methods: (1) HPLC-UV at 280 nm to detect non-deuterated impurities; (2) isotopic enrichment analysis using HRMS to confirm ≥2 deuterium atoms; (3) residual solvent screening via gas chromatography. Certificates of Analysis (CoA) from suppliers should be cross-checked with in-house testing .

Q. What are the key considerations for synthesizing Estrone-2,4-D2 in deuterated solvents?

Deuteration at the 2,4 positions requires catalytic hydrogenation with deuterium gas (D₂) over palladium, followed by purification via recrystallization. Researchers must monitor reaction progress using thin-layer chromatography (TLC) and ensure solvent deuteration (e.g., D₂O, CDCl₃) to avoid proton back-exchange .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation data for Estrone-2,4-D2 across analytical platforms?

Contradictions often arise from differences in ionization techniques (e.g., ESI vs. APCI) or column chemistry affecting deuterium retention. To address this, perform cross-platform validation using (1) LC-MS/MS with a HILIC column for polar interactions and (2) GC-MS with a non-polar column. Statistical tools like Bland-Altman plots can quantify inter-method bias .

Q. What experimental design principles optimize Estrone-2,4-D2 use in metabolic flux studies?

Controlled variables include cell culture media (serum-free to avoid exogenous estrogen), incubation time (≤48 hr to prevent isotopic dilution), and quenching protocols (liquid N₂ for metabolite arrest). Triple-quadrupole MS in multiple reaction monitoring (MRM) mode enhances specificity for tracing deuterium-labeled metabolites .

Q. How can chromatographic separation of Estrone-2,4-D2 from endogenous estrogens be improved?

Optimize mobile phase pH (e.g., 8.5 for C18 columns) to exploit estrone’s phenolic hydroxyl group ionization. Use ultra-high-performance LC (UHPLC) with sub-2µm particles for higher resolution. Retention time alignment with synthetic deuterated analogs should be validated under varying gradient conditions .

Q. What statistical approaches are recommended for analyzing low-concentration Estrone-2,4-D2 data with high variability?

Non-parametric tests (e.g., Mann-Whitney U) are suitable for non-normal distributions. For longitudinal studies, mixed-effects models account for within-subject variability. Bootstrap resampling (≥1000 iterations) can estimate confidence intervals for skewed datasets .

Q. How should researchers control for deuterium exchange in aqueous environments during in vitro assays?

Pre-equilibrate buffers in D₂O and conduct time-course experiments to measure deuterium loss via LC-HRMS. Use quenching agents (e.g., formic acid) to stabilize isotopic labels post-incubation. Data correction requires modeling exchange kinetics using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products